molecular formula C5H6N6 B2628530 2-(Azidomethyl)pyrimidin-4-amine CAS No. 1803594-99-1

2-(Azidomethyl)pyrimidin-4-amine

Cat. No. B2628530
M. Wt: 150.145
InChI Key: BHZMPNQMVJMZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Azidomethyl)pyrimidin-4-amine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves various methods . An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .

Scientific Research Applications

Synthesis of Pyrimidinyl and Thiazolyl Compounds

Research by Hurst et al. (1988) explores the synthesis of various disubstituted ureas and thioureas using pyrimidin-2- and pyrimidin-4-amines, potentially including compounds like 2-(Azidomethyl)pyrimidin-4-amine. This study contributes to understanding the reactivity and potential applications of pyrimidin-4-amines in forming complex heterocyclic structures (Hurst et al., 1988).

Biotransformation of β-Secretase Inhibitors

Lindgren et al. (2013) investigated the biotransformation of β-secretase inhibitors, focusing on compounds structurally related to 2-(Azidomethyl)pyrimidin-4-amine. This study provides insights into the metabolic fate and potential therapeutic applications of pyrimidine derivatives in clinical settings (Lindgren et al., 2013).

Antitumor Activity of Pyrimidine Derivatives

Sirakanyan et al. (2019) synthesized new amino derivatives of pyrimidine compounds and evaluated their antitumor activity. Their research highlights the potential of pyrimidine derivatives, like 2-(Azidomethyl)pyrimidin-4-amine, in developing new anticancer therapies (Sirakanyan et al., 2019).

Development of Nitrogen-rich Bicyclic Scaffolds

Alanine et al. (2016) focused on synthesizing pyrido[1,2-a]pyrimidin-2-ones, a class related to pyrimidin-4-amines, highlighting the pharmaceutical importance of these heterocycles. This study provides a framework for understanding how derivatives like 2-(Azidomethyl)pyrimidin-4-amine could be utilized in drug discovery (Alanine et al., 2016).

Safety And Hazards

The safety data sheet for “2-(Azidomethyl)pyrimidin-4-amine” was not found in the search results .

Future Directions

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-(azidomethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-4-1-2-8-5(10-4)3-9-11-7/h1-2H,3H2,(H2,6,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZMPNQMVJMZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)pyrimidin-4-amine

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